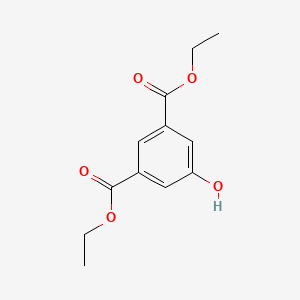

Diethyl 5-hydroxyisophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZBTHGPBGQFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345698 | |

| Record name | Diethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-68-7 | |

| Record name | Diethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 5-hydroxyisophthalate synthesis mechanism and reaction pathway

An In-depth Technical Guide to the Synthesis of Diethyl 5-hydroxyisophthalate

Introduction: The Significance of this compound

This compound is a valuable aromatic diester that serves as a critical building block in the synthesis of more complex molecules. Its unique structure, featuring a central benzene ring functionalized with two sterically accessible ethyl ester groups and a nucleophilic hydroxyl group, makes it a versatile intermediate. In the fields of materials science and drug development, this compound is utilized in the creation of polymers, metal-organic frameworks (MOFs), and as a precursor for various pharmaceutical agents.[1][2] For instance, it is a key starting material in the synthesis of certain nonionic, low-osmolality radiographic contrast agents.[1] This guide provides a detailed examination of its primary synthesis route, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the chemical principles that ensure a successful and high-yield outcome.

Core Synthesis Pathway: Acid-Catalyzed Fischer Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 5-hydroxyisophthalic acid. This classic organic reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[3][4] The overall transformation is as follows:

Overall Reaction: 5-Hydroxyisophthalic Acid + 2 Ethanol ⇌ this compound + 2 Water

This reaction is an equilibrium process. To achieve a high yield of the desired diester, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent, and by removing the water as it is formed, often by the physical process of refluxing.[4]

Reaction Mechanism: A Step-by-Step Analysis

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a pivotal role in activating the carboxylic acid groups, making them more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The mechanism for the esterification of one of the two carboxylic acid groups is detailed below; the process is identical for the second group.

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst (e.g., p-toluenesulfonic acid). This step significantly increases the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a very good leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of ethanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product.

This five-step process occurs sequentially at both carboxylic acid positions on the 5-hydroxyisophthalic acid molecule to yield the final diethyl ester.

Caption: Fischer Esterification Reaction Mechanism Pathway.

Quantitative Data Summary

The following table summarizes the quantitative parameters for a typical laboratory-scale synthesis of this compound.[3]

| Parameter | Value | Moles | Rationale |

| Reactant | |||

| 5-Hydroxyisophthalic Acid | 6.17 g | 33.8 mmol | The limiting reagent. |

| Ethanol | 800 mL | - | Serves as both reactant and solvent; large excess drives equilibrium. |

| Catalyst | |||

| p-Toluenesulfonic Acid Monohydrate | 2.38 g | 14.0 mmol | Provides the H+ needed to catalyze the esterification. |

| Reaction Conditions | |||

| Temperature | Reflux | - | Provides activation energy and helps remove water. |

| Duration | 48 hours | - | Ensures the reaction proceeds to completion. |

| Outcome | |||

| Yield | 7.92 g | 33.8 mmol | Reported as 100%, indicating a highly efficient conversion.[3] |

Detailed Experimental Protocol

This protocol is a self-validating system, where the rationale behind each step ensures the integrity of the process.

Materials and Reagents:

-

5-Hydroxyisophthalic acid (C₈H₆O₅)

-

Ethanol (C₂H₅OH), anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 1 L round-bottom flask, add 5-hydroxyisophthalic acid (6.17 g, 33.8 mmol) and p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol).[3]

-

Add ethanol (800 mL) to the flask. The large volume ensures the reactants are fully dissolved and provides the excess necessary to drive the reaction forward.

-

Equip the flask with a reflux condenser and place it in a heating mantle.

-

-

Esterification Reaction:

-

Heat the solution to reflux and maintain a gentle boil for 48 hours.[3] This extended period is crucial for the esterification of both sterically unhindered carboxylic acid groups.

-

-

Solvent Removal:

-

After 48 hours, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator. This will leave a solid or oily residue.

-

-

Aqueous Workup (Extraction & Neutralization):

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution. This step is critical to neutralize the p-toluenesulfonic acid catalyst and any unreacted 5-hydroxyisophthalic acid, converting them into their water-soluble sodium salts.

-

Wash the organic layer with brine. This helps to remove residual water and water-soluble impurities from the organic phase.

-

Separate the organic layer.

-

-

Drying and Isolation:

-

Dry the ethyl acetate solution over anhydrous magnesium sulfate to remove any remaining traces of water.

-

Filter the solution to remove the drying agent.

-

Evaporate the ethyl acetate using a rotary evaporator to yield the final product, this compound, which should be a white solid.[3]

-

Product Characterization: The identity and purity of the product can be confirmed using spectroscopic methods. The reported ¹H NMR spectrum shows characteristic peaks:

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.29 (s, 1H, -OH), 7.95-7.93 (m, 1H, Ar-H), 7.57 (d, J = 1.4 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, -OCH₂CH₃) ppm.[3]

Caption: Experimental Workflow for this compound Synthesis.

References

-

Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. - ResearchGate. ResearchGate. [Link]

-

A New Route for the Preparation of 5-Hydroxyisophthalic Acid - Sci-Hub. Sci-Hub. [Link]

- US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents.

-

Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

5-Hydroxy-isophthalic acid diethyl ester | C12H14O5 | CID 606456 - PubChem. PubChem. [Link]

-

Process for the preparation of 5-hydroxyisophtalic acids - TREA. TREA. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

How to Make Esters through Esterification | Examples Explained! - YouTube. YouTube. [Link]

- US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents.

- EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents.

-

Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. MDPI. [Link]

Sources

Spectral data analysis of Diethyl 5-hydroxyisophthalate (NMR, IR, Mass Spec)

Introduction

Diethyl 5-hydroxyisophthalate is a valuable bifunctional molecule, incorporating both phenolic and diester moieties. This unique structure makes it a versatile building block in the synthesis of polymers, ligands for coordination chemistry, and pharmaceutical intermediates.[1] A thorough understanding of its chemical identity and purity is paramount for its successful application in these fields. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of the spectra to elucidate and confirm the molecular structure, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure

The structural formula of this compound is presented below. The molecule possesses a plane of symmetry that influences its spectral characteristics, particularly in NMR spectroscopy.

Caption: Key Fragmentation Pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column. A suitable temperature program should be used to ensure good separation and peak shape.

-

Mass Spectrometry: As the compound elutes from the GC column, it is ionized (typically by electron impact) and the resulting ions are analyzed by the mass spectrometer.

Integrated Spectral Interpretation

The combination of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of the key functional groups: a phenolic -OH, ester carbonyls (C=O), and an aromatic ring.

-

¹H NMR spectroscopy provides the proton count and connectivity, showing the characteristic signals for the ethyl groups and the substitution pattern of the aromatic ring.

-

¹³C NMR spectroscopy confirms the carbon framework of the molecule, with distinct signals for the carbonyl, aromatic, and aliphatic carbons.

-

Mass spectrometry provides the molecular weight of the compound and a characteristic fragmentation pattern that is consistent with the proposed structure.

By integrating the information from these complementary techniques, a high degree of confidence in the identity and purity of this compound can be achieved.

References

- Ahmad, I., et al. (2012). "Carboxylate-containing ligands have been used for the synthesis of coordination polymers because of their flexible nature.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606456, 5-Hydroxy-isophthalic acid diethyl ester. Retrieved from [Link]

Sources

Chemical and physical properties of Diethyl 5-hydroxyisophthalate

An In-Depth Technical Guide to Diethyl 5-hydroxyisophthalate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic dicarboxylic acid ester with the chemical formula C₁₂H₁₄O₅. Its structure, featuring a hydroxyl group and two ethyl ester functionalities on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, a proposed synthesis protocol, and potential applications, particularly in the field of drug development. The unique arrangement of its functional groups offers opportunities for diverse chemical modifications, positioning it as a valuable intermediate for creating complex molecules with potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for some properties are limited, a combination of available data and predicted values provides a solid foundation for its use.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | diethyl 5-hydroxybenzene-1,3-dicarboxylate | [1][2] |

| CAS Number | 39630-68-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₅ | [1][3] |

| Molecular Weight | 238.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC | [2] |

| InChI Key | PUZBTHGPBGQFLW-UHFFFAOYSA-N | [1] |

graph Diethyl_5_hydroxyisophthalate { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"];

C10 [label="C"]; O3 [label="O"]; O4 [label="O"]; C11 [label="C"]; C12 [label="C"];

O5 [label="O"]; H1 [label="H"];

// Aromatic protons H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Ethyl group 1 protons H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Ethyl group 2 protons H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; O2 -- C8; C8 -- C9;

C3 -- C10; C10 -- O3 [label="="]; C10 -- O4; O4 -- C11; C11 -- C12;

C5 -- O5; O5 -- H1;

// Aromatic proton bonds C2 -- H2; C4 -- H3; C6 -- H4;

// Ethyl group 1 proton bonds C8 -- H5; C8 -- H6; C9 -- H7; C9 -- H8; C9 -- H9;

// Ethyl group 2 proton bonds C11 -- H10; C11 -- H11; C12 -- H12; C12 -- H13; C12 -- H14;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"];

C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.2!"]; O2 [pos="0.8,3!"]; C8 [pos="1.6,3.8!"]; C9 [pos="2.4,4.6!"];

C10 [pos="-1.732,-1!"]; O3 [pos="-2.232,-0.3!"]; O4 [pos="-2.232,-1.8!"]; C11 [pos="-3.098,-2.6!"]; C12 [pos="-3.964,-3.4!"];

O5 [pos="1.732,-1!"]; H1 [pos="2.232,-0.5!"];

H2 [pos="-1.366,1!"]; H3 [pos="0,-1.8!"]; H4 [pos="1.366,1!"];

H5 [pos="1.2,4.6!"]; H6 [pos="2.4,3.4!"]; H7 [pos="2,5.4!"]; H8 [pos="3.2,5!"]; H9 [pos="2.8,4.1!"];

H10 [pos="-2.698,-3.4!"]; H11 [pos="-3.9, -2.2!"]; H12 [pos="-3.564,-4.2!"]; H13 [pos="-4.764,-3.8!"]; H14 [pos="-4.364,-2.9!"]; }

Caption: Molecular structure of this compound.

Physical Properties

| Property | Value | Source | Notes |

| Appearance | Solid | [4] | Expected to be a white to off-white crystalline solid, similar to its dimethyl analog. |

| Melting Point | Not available | Experimental data is not readily available. | |

| Boiling Point | 382.7 °C (Predicted) | [2] | Predicted value at 760 mmHg. |

| Density | 1.211 g/cm³ (Predicted) | [2] | Predicted value. |

| Solubility | Not available | Expected to have slight solubility in water and be soluble in organic solvents like DMSO and methanol, similar to its dimethyl analog.[5] |

Spectral Characteristics

Detailed spectral analysis is crucial for confirming the structure and purity of this compound. While publicly available experimental spectra are limited, the expected spectral data can be predicted based on its molecular structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the ethyl ester protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 1H | Aromatic proton at C2 |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons at C4 and C6 |

| ~5.0 - 6.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~4.4 | Quartet | 4H | Methylene protons of the ethyl esters (-OCH₂CH₃) |

| ~1.4 | Triplet | 6H | Methyl protons of the ethyl esters (-OCH₂CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl carbons of the ethyl esters (-COO-) |

| ~158 | Aromatic carbon attached to the hydroxyl group (C5) |

| ~132 | Aromatic carbons attached to the ester groups (C1, C3) |

| ~122 | Aromatic carbon at C2 |

| ~119 | Aromatic carbons at C4 and C6 |

| ~62 | Methylene carbons of the ethyl esters (-OCH₂CH₃) |

| ~14 | Methyl carbons of the ethyl esters (-OCH₂CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 | O-H stretch (hydroxyl group) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| 1720 - 1700 | C=O stretch (ester) |

| 1600, 1475 | C=C stretch (aromatic) |

| 1300 - 1000 | C-O stretch (ester and phenol) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 238. Key fragmentation patterns would likely involve the loss of the ethyl and ethoxycarbonyl groups.

| m/z | Fragment |

| 238 | [M]⁺ |

| 210 | [M - C₂H₄]⁺ |

| 193 | [M - OC₂H₅]⁺ |

| 165 | [M - COOC₂H₅]⁺ |

Synthesis Protocol

A standard and efficient method for the synthesis of this compound is through the Fischer esterification of 5-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst.

Materials

-

5-Hydroxyisophthalic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask, suspend 5-hydroxyisophthalic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a highly attractive scaffold for the synthesis of novel compounds in drug discovery.

-

Scaffold for Combinatorial Libraries: The hydroxyl group and the two ester groups can be selectively modified to generate a diverse library of compounds for high-throughput screening.

-

Synthesis of Bioactive Molecules: The isophthalate core is present in various biologically active molecules. The hydroxyl group provides a handle for introducing pharmacophores or for linking to other molecules to create prodrugs or targeted drug delivery systems.

-

Metal-Organic Frameworks (MOFs): Isophthalate derivatives are widely used as linkers in the construction of MOFs.[6] These materials have potential applications in drug delivery due to their porous nature and tunable properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

References

-

ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-isophthalic acid diethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

PubChemLite. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate (C13H16O5). Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl 5-hydroxyisophthalate, 13036-02-7. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Diethyl Phthalate. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-hydroxy-isophthalic acid diethyl ester (C12H14O5). Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. 5-Hydroxy-isophthalic acid diethyl ester | C12H14O5 | CID 606456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 39630-68-7 CAS MSDS (5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. file.ambeed.com [file.ambeed.com]

- 5. Dimethyl 5-hydroxyisophthalate CAS#: 13036-02-7 [m.chemicalbook.com]

- 6. This compound | 39630-68-7 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Diethyl 5-hydroxyisophthalate in Common Organic Solvents

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of Diethyl 5-hydroxyisophthalate. While quantitative solubility data for this specific compound is not extensively published, this guide synthesizes foundational chemical principles, data from analogous compounds, and established experimental methodologies to empower researchers in their work. We present the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in the pharmaceutical and chemical sciences. For drug development professionals, low aqueous solubility can lead to poor bioavailability and unpredictable in vitro results, escalating development costs and timelines[1][2]. In chemical synthesis and purification, solvent selection is paramount for achieving desired reaction kinetics, facilitating purification processes like recrystallization, and ensuring product purity. This compound, a substituted aromatic ester, serves as a valuable building block in various synthetic pathways. A thorough understanding of its solubility profile is therefore essential for its effective utilization.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS No: 39630-68-7) possesses a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol [3].

| Property | Value | Source |

| Molecular Formula | C12H14O5 | PubChem[3] |

| Molecular Weight | 238.24 g/mol | PubChem[3] |

| Appearance | White solid/powder | Inferred from related compounds |

| Functional Groups | Ester, Hydroxyl, Aromatic Ring | PubChem[3] |

The presence of two ethyl ester groups and a hydroxyl group on a central benzene ring imparts a degree of polarity to the molecule. The ester groups can act as hydrogen bond acceptors, and the hydroxyl group can act as both a hydrogen bond donor and acceptor[4]. These features are key determinants of its interaction with various solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another[5][6].

-

Polar Solvents: Solvents such as water, ethanol, and methanol are polar due to the presence of hydroxyl groups, which can engage in hydrogen bonding. This compound, with its hydroxyl group and ester functionalities, is expected to exhibit some solubility in polar protic solvents. The ability to form hydrogen bonds with the solvent molecules facilitates the dissolution process[7].

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone are polar but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. Given that the analogous compound, dimethyl 5-hydroxyisophthalate, shows slight solubility in DMSO and methanol, a similar behavior can be anticipated for the diethyl ester[8].

-

Nonpolar Solvents: Nonpolar solvents such as hexane and toluene primarily interact through weaker van der Waals forces. The large nonpolar aromatic ring and ethyl groups of this compound suggest that it will have some affinity for nonpolar solvents. However, the presence of the polar hydroxyl and ester groups may limit its solubility in highly nonpolar solvents compared to purely nonpolar solutes[5].

The overall solubility in a given solvent will be a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energetic gain from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Given the lack of extensive published quantitative data, empirical determination of solubility is crucial. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility[9][10]. This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Protocol for Shake-Flask Solubility Determination

This protocol is a self-validating system designed to ensure accurate and reliable solubility measurements.

4.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

4.2. Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved[9].

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[1]. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method[1]. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility profile for this compound can be anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the hydroxyl and ester groups. |

| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Nonpolar | Toluene, Hexane | Low to Moderate | Interactions are primarily through weaker van der Waals forces with the aromatic ring and alkyl chains. |

| Aqueous | Water | Low | The nonpolar aromatic ring and ethyl groups likely dominate over the polar functional groups, limiting water solubility. |

It is imperative to validate these predictions through the experimental protocol outlined in Section 4.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common organic solvents is limited, this guide provides the necessary theoretical and practical framework for researchers to address this knowledge gap. By understanding the physicochemical properties of the molecule and applying the gold-standard shake-flask method, scientists can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing formulation studies in drug development.

References

- Apley, M., et al. (2013). Solubility Criteria for Veterinary Drugs—Workshop Report. Pharm. Forum, 39(4).

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

- Glomme, A., et al. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 94(1), 1-8.

- Alves, C., et al. (2017).

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PubChem. 5-Hydroxy-isophthalic acid diethyl ester | C12H14O5 | CID 606456. National Institutes of Health. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

PubChem. 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | C10H10O5 | CID 83065. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2021). 15.7: Physical Properties of Esters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 5-Hydroxy-isophthalic acid diethyl ester | C12H14O5 | CID 606456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | C10H10O5 | CID 83065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dimethyl 5-hydroxyisophthalate CAS#: 13036-02-7 [m.chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 5-Hydroxy-isophthalic Acid Diethyl Ester (CAS 39630-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-isophthalic acid diethyl ester, with the CAS number 39630-68-7, is an aromatic dicarboxylic acid derivative. Its molecular structure, featuring a phenol and two meta-disposed ethyl ester groups, makes it a versatile intermediate in organic synthesis. The angular geometry imparted by the meta-substitution is particularly valuable in the construction of complex three-dimensional molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety data, offering insights for its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy-isophthalic acid diethyl ester and its closely related dimethyl analog are presented below. It is important to note that while data for the diethyl ester is provided where available, some properties are reported for the more commonly cited dimethyl 5-hydroxyisophthalate (CAS 13036-02-7) and are included for comparative purposes.

| Property | Value | Source |

| IUPAC Name | diethyl 5-hydroxybenzene-1,3-dicarboxylate | [1] |

| CAS Number | 39630-68-7 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to light beige powder and/or lumps (for dimethyl analog) | [2] |

| Melting Point | 162-164 °C (lit.) (for dimethyl analog) | [3] |

| Boiling Point | 360.6 ± 22.0 °C (Predicted, for dimethyl analog) | [2] |

| Solubility | Soluble in water (for dimethyl analog); Slightly soluble in DMSO and Methanol (for dimethyl analog) | [2] |

| pKa | 8.33 ± 0.10 (Predicted, for dimethyl analog) | [2] |

Synthesis and Characterization

The synthesis of 5-Hydroxy-isophthalic acid diethyl ester is typically achieved through the esterification of 5-hydroxyisophthalic acid. This reaction is a fundamental process in organic chemistry, allowing for the modification of carboxylic acid groups to esters, which can alter the compound's reactivity and physical properties.

Synthesis Workflow

Sources

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Diethyl 5-hydroxyisophthalate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in Diethyl 5-hydroxyisophthalate. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic effects influencing the molecule's reactivity, detailed protocols for key transformations such as etherification and esterification, and a discussion on its behavior in electrophilic aromatic substitution reactions. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective utilization of this compound as a versatile building block in synthetic chemistry.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a trifunctional aromatic compound featuring a central benzene ring substituted with a hydroxyl group and two meta-disposed ethyl ester functionalities. This unique arrangement of electron-withdrawing and electron-donating groups establishes a distinct electronic environment that governs the reactivity of the phenolic hydroxyl group and the aromatic nucleus.

The two ethyl ester groups, being electron-withdrawing through both inductive and resonance effects, significantly influence the acidity of the phenolic hydroxyl group. This electronic pull delocalizes the negative charge of the corresponding phenoxide ion, thereby increasing the acidity of the phenol compared to unsubstituted phenol.[1][2][3][4] The predicted pKa for the analogous dimethyl 5-hydroxyisophthalate is approximately 8.33, suggesting that this compound is a moderately acidic phenol.[5][6] This enhanced acidity is a critical factor in its reactivity, particularly in base-catalyzed reactions.

This guide will explore the primary reactions involving the hydroxyl group: etherification via the Williamson ether synthesis and esterification, with a focus on the Schotten-Baumann reaction. Furthermore, we will analyze the directing effects of the substituents in electrophilic aromatic substitution reactions.

Core Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is dominated by its nucleophilic character after deprotonation. The resulting phenoxide ion is a potent nucleophile, readily participating in a variety of substitution reactions.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[7] In the context of this compound, this reaction provides a straightforward route to a diverse range of 5-alkoxyisophthalate derivatives.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by a suitable base, displaces a halide from an alkyl halide to form the ether linkage. The choice of base is critical to ensure complete deprotonation of the moderately acidic phenol without promoting side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Diagram 1: Williamson Ether Synthesis of this compound

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of Diethyl 5-ethoxyisophthalate

This protocol is adapted from procedures for the alkylation of the analogous dimethyl 5-hydroxyisophthalate.[8]

-

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (or Ethyl Bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time may vary depending on the alkyl halide used.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Diethyl 5-ethoxyisophthalate.

-

Table 1: Key Parameters for Williamson Ether Synthesis

| Parameter | Recommended Condition | Rationale |

| Base | Anhydrous K₂CO₃ | A mild base sufficient for deprotonation, minimizing hydrolysis of the ester groups. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Alkyl Halide | Iodide > Bromide > Chloride | Reactivity of the leaving group follows this trend in SN2 reactions. |

Esterification: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the acylation of phenols and alcohols using an acyl chloride in the presence of a base.[1] This reaction is particularly useful for the synthesis of esters from this compound, offering a high-yielding and straightforward procedure.

The reaction mechanism involves the in-situ formation of the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The base, typically aqueous sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Diagram 2: Schotten-Baumann Reaction of this compound

Caption: General workflow of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of Diethyl 5-acetoxyisophthalate

This protocol is based on general Schotten-Baumann conditions for phenols.

-

Materials:

-

This compound

-

Acetyl Chloride

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in 10% aqueous NaOH solution and cool the mixture in an ice bath.

-

To this stirred solution, add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield Diethyl 5-acetoxyisophthalate.

-

Table 2: Key Parameters for Schotten-Baumann Reaction

| Parameter | Recommended Condition | Rationale |

| Base | 10% Aqueous NaOH | Sufficiently strong to generate the phenoxide and neutralize the HCl byproduct. |

| Solvent | Biphasic (Water/DCM) | Allows for easy separation and workup. |

| Temperature | 0-10 °C (initially) | Controls the exothermic reaction between the acyl chloride and the phenoxide. |

| Acylating Agent | Acyl Chloride | Highly reactive, leading to efficient esterification. |

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound is subject to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents.

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[9][10][11][12][13]

-

Ethyl Ester Groups (-COOEt): Moderately deactivating, meta-directing groups due to their electron-withdrawing nature.

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating and meta-directing effect of the two ester groups. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (C2 and C6) and para to the hydroxyl group (C4 is occupied). Given that the C4 and C6 positions are equivalent to C2 due to symmetry, substitution will preferentially occur at the C2 and C6 positions.

Diagram 3: Directing Effects in Electrophilic Aromatic Substitution

Caption: Preferred sites of electrophilic attack.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are feasible. However, due to the activating nature of the hydroxyl group, milder reaction conditions are often required to prevent polysubstitution and oxidation of the phenol.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that can be readily modified through well-established synthetic methodologies. Its enhanced acidity, a consequence of the electron-withdrawing ester groups, facilitates its participation in base-catalyzed reactions such as Williamson ether synthesis and Schotten-Baumann esterification. The strong activating and ortho-directing nature of the hydroxyl group also dictates the regioselectivity of electrophilic aromatic substitution on the benzene ring. This in-depth understanding of its reactivity empowers researchers to strategically employ this compound as a key intermediate in the synthesis of complex molecules for applications in materials science, and drug discovery and development.

References

-

University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

-

PubChem. 5-Hydroxy-isophthalic acid diethyl ester. [Link]

-

National Institutes of Health. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

-

Chemistry Steps. Reactions of Phenols. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Britannica. Electrophilic aromatic substitution. [Link]

-

ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Jack Westin. Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. [Link]

-

ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

-

ResearchGate. Coordination Polymers of 5-Alkoxy Isophthalic Acids. [Link]

-

National Institutes of Health. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. [Link]

- Google Patents. Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

-

Khan Academy. Acidic strength of substituted phenols. [Link]

-

Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

ResearchGate. The acylation of diethyl α-hydroxy-arylmethylphosphonates 1a-d. [Link]

-

Chemistry LibreTexts. Acidity of Phenols. [Link]

-

Chemistry LibreTexts. Acidity of Substituted Phenols. [Link]

-

Chemistry LibreTexts. Theory of Directing effects. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

Sources

- 1. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isophthalic acid, 5-ethoxy-, diethyl ester | C14H18O5 | CID 622306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1346975A1 - Aromatic carboxylic acids, acid halides thereof and processes for preparing both - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Dimethyl 5-hydroxyisophthalate(13036-02-7) 1H NMR [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. youtube.com [youtube.com]

- 12. 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. scientificlabs.ie [scientificlabs.ie]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 5-hydroxyisophthalate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Diethyl 5-hydroxyisophthalate. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from established principles of organic chemistry, thermal analysis of analogous aromatic esters and phenolic compounds, and standardized analytical methodologies. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques such as TGA-Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS). Furthermore, a plausible thermal decomposition mechanism for this compound is proposed, offering insights into potential degradation pathways and resultant products. This document is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds, enabling a proactive approach to formulation, processing, and stability assessment.

Introduction: The Significance of Thermal Properties in Drug Development

This compound is an aromatic ester that, like many multifunctional organic molecules, holds potential as a building block in the synthesis of more complex pharmaceutical compounds. The thermal stability of such intermediates and the active pharmaceutical ingredients (APIs) they help form is a critical parameter throughout the drug development lifecycle. Understanding a compound's response to heat is paramount for:

-

Process Chemistry: Ensuring that synthesis, purification, and formulation processes are conducted at temperatures that do not induce degradation, thereby maximizing yield and purity.

-

Stability Studies: Predicting the shelf-life and required storage conditions of drug substances and products.

-

Safety Assessment: Identifying potential thermal hazards, such as exothermic decomposition, that could pose risks during manufacturing or storage.

-

Polymorph and Amorphous Content Characterization: DSC, in particular, is a powerful tool for identifying and quantifying different solid-state forms, which can have significant implications for solubility and bioavailability.

This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of this compound, providing a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | |

| Molecular Weight | 238.24 g/mol | [1] |

| Structure | ||

| Synonyms | 5-Hydroxy-isophthalic acid diethyl ester | [1] |

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of thermal stability and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss events.

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C. A controlled heating rate is crucial as it can influence the observed decomposition temperatures.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, glass transitions, and to quantify the enthalpy of these events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Atmosphere: Maintain an inert atmosphere using a nitrogen or argon purge at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

A second heating cycle is often performed to observe any changes in the material's thermal behavior after the initial melt and recrystallization.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

To identify the products of thermal decomposition, the TGA can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Gas Chromatograph-Mass Spectrometer (Pyrolysis-GC-MS).

-

TGA Setup: Follow the TGA protocol as described in section 3.1.

-

Interface: The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

FTIR Acquisition: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.

-

Data Analysis: The FTIR spectra are correlated with the mass loss events from the TGA to identify the functional groups of the evolved decomposition products.

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere. This process, known as pyrolysis, breaks the molecule into smaller, volatile fragments.

-

GC Separation: The pyrolyzates are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

MS Identification: The separated fragments then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Expected Results and Discussion

Based on the thermal behavior of similar aromatic esters and phenolic compounds, the following results can be anticipated for this compound.

TGA and DSC Analysis

-

TGA: A single-step decomposition is expected for this compound, which is characteristic of many aromatic esters.[2] The onset of decomposition is likely to be above 200 °C, indicating good thermal stability. The presence of the hydroxyl group may slightly lower the decomposition temperature compared to a non-hydroxylated analogue due to potential intramolecular interactions.[3]

-

DSC: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The second heating cycle can reveal information about the material's tendency to recrystallize or form an amorphous solid upon cooling. The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, potentially resulting in a higher melting point and enthalpy of fusion compared to similar esters without this group.

Table 1: Anticipated Thermal Properties of this compound

| Parameter | Expected Observation | Significance |

| Melting Point (Tm) | Sharp endothermic peak | Purity and solid-state form identification |

| Enthalpy of Fusion (ΔHf) | Quantifiable energy absorption | Information on crystalline structure |

| Decomposition Onset (Td) | Above 200 °C | Indicator of thermal stability |

| Mass Loss | Single-step, corresponding to loss of ethyl groups and decarboxylation | Insight into decomposition mechanism |

Evolved Gas Analysis

-

TGA-FTIR: The FTIR spectra of the evolved gases are expected to show characteristic absorption bands for:

-

Ethene (C₂H₄): From the elimination of the ethyl groups.

-

Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid intermediates.

-

Water (H₂O): Potentially from secondary reactions at higher temperatures.

-

Aromatic Fragments: C-H and C=C stretching vibrations from the benzene ring.

-

-

Pyrolysis-GC-MS: This technique will provide a more detailed separation and identification of the decomposition products. Expected products include:

-

Ethene

-

5-Hydroxyisophthalic acid

-

Phenol and substituted phenols (from decarboxylation)

-

Small amounts of other aromatic hydrocarbons

-

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism initiated by a classic ester pyrolysis reaction.

Step 1: Syn-Elimination of Ethyl Groups

Esters containing a β-hydrogen atom, such as ethyl esters, can undergo a concerted, intramolecular elimination reaction known as a syn-elimination or Ei elimination.[4][5] This reaction proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid. In the case of this compound, this would occur for both ethyl ester groups.

Caption: Proposed initial syn-elimination of ethyl groups.

Step 2: Decarboxylation of the Carboxylic Acid Intermediate

The resulting 5-Hydroxyisophthalic acid is a phenolic acid. Aromatic carboxylic acids, particularly those with hydroxyl groups, can undergo decarboxylation at elevated temperatures to yield carbon dioxide and the corresponding phenol.[6][7]

Caption: Subsequent decarboxylation of the acid intermediate.

Step 3: Further Fragmentation at Higher Temperatures

At even higher temperatures, the phenolic ring itself may undergo fragmentation, leading to the formation of smaller hydrocarbons and carbonaceous char.

The presence of the hydroxyl group is not expected to fundamentally alter the initial syn-elimination pathway, as studies on ortho-substituted ethyl benzoates have shown that proximity effects in gas-phase pyrolysis are minimal.[3] However, the hydroxyl group likely influences the subsequent decarboxylation step and the overall thermal stability of the molecule.

Conclusion and Recommendations

This technical guide provides a comprehensive theoretical framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is not yet available, the principles outlined here, derived from the study of analogous compounds, offer a robust starting point for experimental design and data interpretation.

It is strongly recommended that the experimental protocols detailed in this guide are performed to empirically validate the predicted thermal behavior. The resulting data will be invaluable for establishing safe operating limits, predicting long-term stability, and ensuring the quality and safety of any downstream products derived from this compound. The proposed decomposition mechanism serves as a hypothesis to be tested and refined through the identification of evolved gases and pyrolysis products.

References

- PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. Canadian Science Publishing.

- Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. TA Instruments.

- Synthesis and thermal properties of some phenolic resins. Innovaciencia. 2019.

- DSC thermograms of phenolic resins at heating rate of 10°C/min.

- Phenolic resins emissions upon thermal degrad

- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. 2021.

- TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b).

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M

- HE

- Aromatic-Hydroxyl Interaction of an alpha-aryl ether Lignin Model-Compound on SBA-15, Present

- Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo.

- Experimental and computational thermochemical study of three hydroxy-substituted phthalimides | Request PDF.

- Decomposition of Five Phenolic Compounds in High Temperature Water.

- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts | Journal of the American Chemical Society.

- 5-Hydroxy-isophthalic acid diethyl ester. PubChem.

- Ester pyrolysis. Wikipedia.

- Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity.

- Structure-dependent degradation of phthalate esters with persulfate oxidation activ

- Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters. RAPID | AIChE.

- Theoretical study of the reaction mechanism of phenolic acid decarboxylase. PubMed.

- Synthesis and thermal decomposition of zinc phthalate.

- Pyrolysis of Esters. XV. Effect of Temperature on Direction of Elimination of Tertiary Esters1. ElectronicsAndBooks.

- Decarboxyl

- Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxid

- Gas-Phase Deoxygenation of Biomass Pyrolysis Tar Catalyzed by Rare Earth Metal Loaded Hβ Zeolite. MDPI. 2023.

- Ester pyrolysis. Wikipedia.

- Ester Pyrolysis. Organic Chemistry Portal.

- Pyrolysis pathways and kinetics of thermal decomposition of diethylzinc and diethyltellurium studied by mass spectrometry | Scilit.

- Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. KoreaScience.

- Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. of DSpace.

- Variation of the temperature‐dependent substituent effects with solvent in alkaline hydrolysis of substituted phenyl and alkyl benzoates and phenyl tosyl

- The gas-phase pyrolysis of several aliphatic 1,3-diols. The kinetic and mechanism of 2,4-dimethyl-2,4-pentanediol | Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. romanacerc-korosec.si [romanacerc-korosec.si]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound | 39630-68-7 | Benchchem [benchchem.com]

- 5. A quantum chemical study on gas phase decomposition pathways of triethylgallane (TEG, Ga(C2H5)3) and tert-butylphosphine (TBP, PH2(t-C4H9)) under MOVPE conditions. | Semantic Scholar [semanticscholar.org]

- 6. osti.gov [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Diethyl 5-hydroxyisophthalate from 5-Hydroxyisophthalic Acid

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of diethyl 5-hydroxyisophthalate, a valuable building block in pharmaceutical and materials science. The synthesis is achieved through the Fischer-Speier esterification of 5-hydroxyisophthalic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic process, including the underlying mechanism, practical execution, and potential challenges.

Introduction and Significance

This compound is an important organic intermediate. Its structure, featuring a phenolic hydroxyl group and two meta-disposed ethyl ester functionalities, makes it a versatile precursor for the synthesis of more complex molecules. It is utilized in the development of various compounds, including contrast agents for medical imaging and functional polymers. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

The primary route to this compound is the acid-catalyzed esterification of 5-hydroxyisophthalic acid with ethanol. This reaction, a classic example of the Fischer-Speier esterification, offers a straightforward and scalable method for the preparation of the desired product.

The Fischer-Speier Esterification: A Mechanistic Perspective

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of the alcohol or removing water as it is formed.[1][4]

The mechanism of the esterification of 5-hydroxyisophthalic acid with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), involves several key steps. The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) can be used to remember the sequence.[4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both carboxylic acid groups of the 5-hydroxyisophthalic acid to yield the diethyl ester.

Figure 1: A simplified workflow of the Fischer-Speier esterification for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of this compound.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Hydroxyisophthalic acid | 182.13 | 6.17 g | 33.8 |

| Ethanol (absolute) | 46.07 | 800 mL | Excess |

| p-Toluenesulfonic acid monohydrate | 190.22 | 2.38 g | 14 |

| Ethyl acetate | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Reaction Setup and Procedure

-

Reaction Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-hydroxyisophthalic acid (6.17 g, 33.8 mmol) and ethanol (800 mL).

-

Catalyst Addition: To the stirred suspension, add p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine to remove any remaining aqueous components.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the ethyl acetate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary, yielding a white solid. A reported yield for this reaction is quantitative (100%).[5]

-

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR (500 MHz, DMSO-d₆): [5]

-

δ 10.29 (s, 1H): This singlet corresponds to the proton of the phenolic hydroxyl group.

-

δ 7.95-7.93 (m, 1H): This multiplet is assigned to the aromatic proton at the C2 position.

-

δ 7.57 (d, J = 1.4 Hz, 2H): This doublet represents the two equivalent aromatic protons at the C4 and C6 positions.

-

δ 4.32 (q, J = 7.1 Hz, 4H): This quartet is characteristic of the methylene protons (-CH₂-) of the ethyl groups.

-

δ 1.32 (t, J = 7.1 Hz, 6H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl groups.

Troubleshooting and Considerations for Scientific Integrity

Self-Validating System: The described protocol is designed to be self-validating. The distinct signals in the ¹H NMR spectrum provide a clear fingerprint of the desired product, allowing for unambiguous confirmation of a successful synthesis. The disappearance of the broad carboxylic acid proton signal from the starting material and the appearance of the characteristic quartet and triplet of the ethyl groups are key indicators of the reaction's completion.

Potential Side Reactions: While the Fischer-Speier esterification is generally a robust reaction, the presence of the phenolic hydroxyl group introduces the possibility of side reactions, particularly under harsh acidic conditions.

-

Esterification of the Phenolic Hydroxyl Group: Phenols are generally less reactive than alcohols in Fischer esterification.[6][7][8] However, under prolonged reaction times or with more reactive acid derivatives, esterification of the phenolic -OH could potentially occur. Using a milder catalyst like p-TsOH, as opposed to concentrated sulfuric acid, helps to minimize this.

-

Ring Sulfonation: If sulfuric acid is used as the catalyst, there is a risk of electrophilic aromatic substitution on the electron-rich phenolic ring, leading to sulfonated byproducts.[6][7] The use of p-TsOH largely mitigates this issue.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.[1]

-

p-Toluenesulfonic Acid as Catalyst: p-TsOH is a strong organic acid that is solid and easy to handle. It is an effective catalyst for esterification and is less prone to causing side reactions like sulfonation compared to sulfuric acid.

-